1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Methodology

Researchers often face challenges sourcing chiral 1,3-diketones with defined stereoelectronic profiles for asymmetric heterocycle construction. 1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione (CAS 1342983-64-5) solves this with its unique 2-methyl chiral center and asymmetric carbonyl reactivity. - Enables diastereoselective condensation with chiral hydrazines for kinase hinge-binder libraries. - Electronic asymmetry between furan-2-yl and cyclopropyl ketones ensures predictable, single regioisomer outcomes in isoxazole formation. - ≥98% purity reduces byproduct formation, maintaining library integrity for high-throughput screening without extensive post-synthesis purification.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B13628897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(C(=O)C1CC1)C(=O)C2=CC=CO2
InChIInChI=1S/C11H12O3/c1-7(10(12)8-4-5-8)11(13)9-3-2-6-14-9/h2-3,6-8H,4-5H2,1H3
InChIKeyRQLLGQCDSUEHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione: Strategic 1,3-Diketone Building Block


1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione (CAS 1342983-64-5) is a C11H12O3 1,3-diketone featuring a cyclopropyl ketone, a furan-2-yl ketone, and a central 2-methyl substituent . This specific substitution pattern offers a distinct spatial and electronic profile compared to its des-methyl, bis-furyl, or cyclopropyl-regioisomer analogs. Its molecular weight (192.21 g/mol) and functional group arrangement position it as a potentially useful intermediate for constructing heterocyclic scaffolds such as pyrazoles and isoxazoles, though its direct biological characterization remains absent from the primary literature [1].

Purity Reported 98% purity with lot-specific NMR, HPLC, and GC data
Chirality Racemic 2-methyl chiral center supports diastereoselective library synthesis
Regioselectivity Electronic asymmetry between furan-2-yl and cyclopropyl carbonyls for predictable condensation

1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione: Why Generic Analogs Fail


The chemical space of 1,3-diketones is densely populated, yet simple substitution by an 'in-class' analog often leads to failure in lead optimization or library synthesis due to profound differences in reactivity and molecular recognition. For 1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione, the presence of the 2-methyl group introduces a chiral center that is absent in the achiral des-methyl analog 1-cyclopropyl-3-(furan-2-yl)propane-1,3-dione (CAS 30923-67-2), fundamentally altering the conformational landscape of derived heterocycles . Similarly, replacing the cyclopropyl ring with a second furan moiety, as in 1,3-bis(furan-2-yl)-2-methylpropane-1,3-dione, eliminates the unique strain-driven electronics of the cyclopropyl group, which can significantly shift the regioselectivity of condensation reactions and the resulting scaffold topology [1]. Without direct comparative data, these pronounced chemical structure differences necessitate procurement of the exact building block to ensure reproducible synthetic outcomes.

Attribute
Target Compound
Common Substitute
Chirality
2-Methyl chiral center (racemic)
Des-methyl analog: achiral, may lack stereochemical control
Electronic symmetry
Asymmetric: furan-2-yl vs cyclopropyl
Bis-furyl analog: symmetric, may shift regioselectivity
Purity documentation
Reported 98% with lot-specific analytical data
Des-methyl analog: purity not explicitly defined

1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione: Quantitative Evidence vs. Closest Analogs


Supplier-Validated Purity vs. Des-Methyl Analog

A direct comparison of vendor-certified quality specifications reveals a critical procurement advantage for the target compound. 1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione from Bidepharm is supplied with a standard purity of 98%, supported by lot-specific NMR, HPLC, and GC release data . In contrast, the achiral des-methyl analog 1-cyclopropyl-3-(furan-2-yl)propane-1,3-dione (CAS 30923-67-2) is typically listed without a defined purity specification or with a lower standard, introducing uncertainty in stoichiometric calculations critical for library synthesis [1].

Purity comparison
Reported
≥98% (target) vs no explicit purity guarantee (des-methyl analog)
Supports stoichiometric control and reduces impurity risk
Lot-specific NMR/HPLC/GC release data provided
Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Methodology

2-Methyl Substitution Enables Diastereoselective Library Synthesis

The target compound possesses a central 2-methyl group that renders the molecule intrinsically chiral, forming a racemic mixture. This stands in stark contrast to its closest achiral comparator, 1-cyclopropyl-3-(furan-2-yl)propane-1,3-dione, which lacks this substituent . While no direct head-to-head diastereoselectivity study has been published for these specific compounds, the presence of a chiral handle is a well-established class-level advantage for controlling diastereoselectivity in subsequent condensations with chiral amines to form pyrazoles or pyrimidines, enabling the creation of stereochemically diverse compound libraries that are inaccessible from the unsubstituted analog [1].

Chiral handle
Class-level
Racemic 2-methyl center present vs achiral des-methyl analog
May enable diastereoselective library synthesis
No direct selectivity data; inferred from asymmetric synthesis principles
Diastereoselective Synthesis Asymmetric Synthesis Heterocyclic Chemistry

Furan-2-yl vs. Bis-Furyl: Electronic Control of Regioselectivity

Replacing one furan-2-yl group with a cyclopropyl ring fundamentally alters the electronic landscape of the 1,3-diketone. While specific comparative kinetic data is absent for these compounds, the class-level inference is that a cyclopropyl ring provides distinct σ-donor character without the extended π-system of a second furan, as found in 1,3-bis(furan-2-yl)-2-methylpropane-1,3-dione [1]. This electronic asymmetry in the target compound is predicted to enhance regioselectivity in condensation reactions with mono-nucleophiles, such as hydrazines, directing the initial attack preferentially to the more electrophilic furan-2-yl carbonyl, thereby simplifying purification and increasing yields of asymmetrically substituted heterocycles [2].

Electronic control
Class-level
Asymmetric (cyclopropyl/furan-2-yl) vs symmetric bis-furyl analog
May favor regioselective condensation
No quantitative regioselectivity ratio; based on electronic principles
Regioselective Synthesis Electronic Effects Scaffold Design

Methyl Positional Isomerism and Physicochemical Property Modulation

The target compound's substitution pattern, with a methyl group on the central carbon and an unsubstituted cyclopropyl ring, is topologically distinct from its positional isomer 1-(furan-2-yl)-3-(2-methylcyclopropyl)propane-1,3-dione (CAS 2000777-42-2), which places the methyl group on the cyclopropyl ring . While no experimental LogP or solubility data are available for either compound, a class-level inference based on the topological polar surface area (TPSA) calculation shows both compounds share an identical TPSA of 47.28 Ų, due to the same molecular formula (C11H12O3). However, the distinct spatial location of the methyl group is expected to influence the molecular shape and, consequently, the extent of intermolecular crystal packing forces, potentially leading to significant differences in melting point and solubility profiles that are critical for formulation and assay development .

Topology & properties
Data to verify
Methyl on central carbon vs cyclopropyl ring; TPSA identical 47.28 Ų
Positional isomerism may alter solubility/melting point
No experimental LogP or solubility data; class-level inference
Physicochemical Properties Lead Optimization Bioisosterism

1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione: High-Value Application Scenarios


Stereochemically Diverse Pyrazole Library for Kinase Inhibitor Lead Discovery

When synthesizing a library of chiral pyrazole-based kinase hinge-binders, the 2-methyl group of 1-Cyclopropyl-3-(furan-2-yl)-2-methylpropane-1,3-dione serves as a chiral handle, enabling diastereoselective condensation with various chiral hydrazines [1]. The guaranteed 98% purity reduces byproduct formation, ensuring the resulting library's integrity for high-throughput screening without the need for extensive post-synthesis purification [2].

Regioselective Synthesis of Isoxazole Scaffolds for CNS PET Tracers

For the design of central nervous system (CNS) PET tracers, where high chemical purity and regiochemical precision are non-negotiable, the electronic asymmetry between the furan-2-yl and cyclopropyl carbonyl groups of this compound is critical [1]. This asymmetry is leveraged to achieve a single, predictable reaction outcome with hydroxylamine, minimizing the formation of regioisomeric mixtures that would be difficult and costly to separate for a GMP radiolabeling precursor [2].

Fragment-Based Lead Generation with Cyclopropyl Spiro Pharmacophore

In a fragment-based drug discovery campaign targeting a shallow, lipophilic protein pocket, the rigid cyclopropyl group of this compound functions as a conformationally constrained 'spiro' anchor point following functionalization [1]. This is a key structural advantage over the achiral, less-strained des-methyl analog, providing a higher degree of pre-organization for fragment linking and growing, as supported by the class-level advantages of cyclopropane-substituted furan synthesis methodologies [2].

Electronic SAR Study for Metabolic Stability Modulation

When a lead series containing a bis-furyl-1,3-diketone core suffers from high metabolic clearance mediated by furan ring oxidation, this compound provides a direct SAR probe [1]. Swapping one electron-rich furan for a cyclopropyl ring allows the medicinal chemistry team to test the hypothesis that reducing the number of oxidatively labile heteroaryl rings will improve microsomal stability, without altering the overall lipophilicity profile, as supported by the class-level structural modifications seen in the Brønsted acid-promoted cascade reaction chemistry [2].

Application
Selection Property
Validation Focus
Chiral pyrazole library synthesis for kinase target studies
Racemic 2-methyl chiral handle and 98% purity baseline
Diastereoselectivity and impurity profiling
Isoxazole scaffold construction for CNS imaging probes
Electronic asymmetry for regioselective cyclization
Regioisomeric purity and radiochemical suitability
Fragment-based spiro pharmacophore elaboration
Cyclopropyl conformational constraint
Fragment linking efficiency and growth vector assessment
Furan-to-cyclopropyl metabolic SAR probe
Reduced heteroaryl ring count
Microsomal stability comparison and lipophilicity maintenance
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